molecular formula C8H15NO2 B186199 Tert-butyl 2-methylaziridine-1-carboxylate CAS No. 129319-71-7

Tert-butyl 2-methylaziridine-1-carboxylate

Cat. No.: B186199
CAS No.: 129319-71-7
M. Wt: 157.21 g/mol
InChI Key: VQLIJOWSVJKBFP-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylaziridine-1-carboxylate is an organic compound with the molecular formula C8H15NO2. It is a colorless to light-yellow liquid that is primarily used as a building block in organic synthesis. The compound features a tert-butyl ester group and a methylaziridine ring, which are valuable functional groups in synthetic chemistry .

Mechanism of Action

Action Environment

The action of Tert-butyl 2-methylaziridine-1-carboxylate is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other reactants. It is also important to note that safety precautions should be taken when handling this compound, as it has been associated with certain hazards, including skin and eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methylaziridine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of tert-butyl 2-methylaziridine with a carboxylating agent under controlled conditions. The reaction typically requires a base such as potassium hydroxide and a solvent like ethyl ether. The mixture is refluxed for a specified period to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methylaziridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions typically result in the formation of more complex, functionalized molecules .

Scientific Research Applications

Tert-butyl 2-methylaziridine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl aziridine-1-carboxylate
  • tert-Butyl 2-methylaziridine-1,2-dicarboxylate
  • tert-Butyl (3-aminopropyl)carbamate

Uniqueness

Tert-butyl 2-methylaziridine-1-carboxylate is unique due to its combination of a tert-butyl ester group and a methylaziridine ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. Its structural features allow for diverse chemical transformations, setting it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl 2-methylaziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIJOWSVJKBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449128
Record name Tert-butyl 2-methylaziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129319-71-7
Record name Tert-butyl 2-methylaziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (R)-tert-butyl 1-hydroxypropan-2-ylcarbamate (756 mg, 4.31 mmol) and 4-methylbenzene-1-sulfonyl chloride (905 mg, 4.75 mmol) in ethyl ether (30 mL) was added powdered potassium hydroxide (968 mg, 17.26 mmol) and reaction was refluxed for 2 hr. The reaction mixture was poured into a separatory funnel that contained crushed ice and extracted with ether (2×20 mL). The organics were combined, dried with sodium sulfate, filtered, and concentrated. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.16 (d, J=5.43 Hz, 3H) 1.38 (s, 9H) 1.83 (d, J=3.73 Hz, 1H) 2.17 (d, J=5.76 Hz, 1H) 2.40 (qd, J=5.65, 3.73 Hz, 1H).
Quantity
756 mg
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
968 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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